Dihydroechinofuran is a natural compound derived from the echinacea plant, primarily known for its potential medicinal properties. It belongs to the class of compounds called sesquiterpenes, which are characterized by their complex structures and diverse biological activities. Dihydroechinofuran is particularly noted for its immunomodulatory effects and potential applications in herbal medicine.
Dihydroechinofuran is predominantly found in the roots of Echinacea species, such as Echinacea purpurea and Echinacea angustifolia. These plants have been traditionally used by Native Americans for their therapeutic properties, particularly in treating infections and enhancing immune response.
The synthesis of dihydroechinofuran can be achieved through various chemical methods, including:
The chemical synthesis typically requires specific reagents and conditions, such as:
Dihydroechinofuran has a complex molecular structure characterized by multiple rings and functional groups typical of sesquiterpenes. Its molecular formula is .
Dihydroechinofuran can undergo various chemical reactions, including:
The reactions are typically carried out under mild conditions to preserve the integrity of the compound while maximizing yield. For example:
The mechanism of action of dihydroechinofuran primarily involves modulation of the immune system. It is believed to enhance the activity of immune cells such as macrophages and lymphocytes, thus promoting an increased immune response against pathogens.
Dihydroechinofuran has several applications in scientific research and herbal medicine:
Dihydroechinofuran originates from a critical branch point in the shikonin biosynthetic pathway at (Z)-3′′-hydroxy-geranylhydroquinone [(Z)-3′′-OH-GHQ], where metabolic flux diverges toward either shikonin derivatives or furan-ring containing metabolites like shikonofuran and dihydroechinofuran [4]. The enzyme responsible for this bifurcation is AeHGO (Arnebia euchroma HydroxyGeranylhydroquinone Oxidoreductase), a NADP(H)-dependent oxidoreductase belonging to the cinnamyl alcohol dehydrogenase (CAD) family. Biochemical characterization reveals that AeHGO catalyzes a stereoselective oxidation of (Z)-3′′-OH-GHQ to produce the aldehyde intermediate (E)-3′′-oxo-geranylhydroquinone [(E)-3′′-oxo-GHQ], followed by spontaneous cyclization into shikonofuran derivatives, including dihydroechinofuran [4].
The enzymatic reaction proceeds via a reversible mechanism with distinct kinetic preferences:
The kinetic equilibrium strongly favors reduction, resulting in accumulation of (E)-3′′-hydroxy-geranylhydroquinone. However, the spontaneous cyclization of (E)-3′′-oxo-GHQ into shikonofuran irreversibly pulls the reaction forward, establishing a metabolic sink that sustains dihydroechinofuran production. AeHGO exhibits strict substrate specificity for geranylhydroquinone derivatives and cannot utilize typical CAD substrates like cinnamyl alcohols or aldehydes [4].
Table 1: Kinetic Parameters of AeHGO in Dihydroechinofuran Biosynthesis
Substrate | Km (µM) | kcat (s⁻¹) | Reaction Direction | Product |
---|---|---|---|---|
(Z)-3′′-OH-GHQ | 38.2 ± 3.5 | 2.4 ± 0.2 | Oxidation | (E)-3′′-oxo-GHQ |
(E)-3′′-oxo-GHQ | 15.6 ± 1.8 | 4.1 ± 0.3 | Reduction | (E)-3′′-OH-GHQ |
Phenylalanine ammonia-lyase (PAL) serves as the entry point enzyme for the phenylpropanoid moiety of dihydroechinofuran, converting L-phenylalanine into cinnamic acid—the precursor for p-hydroxybenzoic acid (PHBA) [4]. Transcriptomic co-expression analyses in Arnebia euchroma reveal that AePAL expression strongly correlates (r = 0.92) with key shikonin/dihydroechinofuran pathway genes, including AeC4H (cinnamate 4-hydroxylase) and AePGT (p-hydroxybenzoate geranyltransferase) [4] [8]. This coordinated expression enables synchronized precursor supply for both the phenylpropanoid and terpenoid branches of the pathway.
Pharmacological inhibition of PAL activity using aminooxyacetate (AOA) reduces intracellular PHBA pools by >85% and decreases dihydroechinofuran accumulation by 72% in Lithospermum cell cultures, confirming PAL’s role as a metabolic bottleneck [4]. Furthermore, isotopic labeling studies demonstrate that ¹⁴C-phenylalanine rapidly incorporates into the benzoquinone ring of dihydroechinofuran within 2 hours, underscoring PAL’s efficiency in precursor channeling [4].
Table 2: Correlation of PAL Expression with Shikonin/Dihydroechinofuran Pathway Intermediates
Gene/Enzyme | Correlation with PAL Expression (r-value) | Pathway Function | Impact on Dihydroechinofuran |
---|---|---|---|
AeC4H | 0.92 | Cinnamic acid → p-Coumaric acid | Precursor supply |
Ae4CL | 0.87 | Activation of p-Coumaric acid | PHBA synthesis |
AePGT | 0.85 | Condensation of PHBA + GPP | GHQ formation |
AeCYP76B74 | 0.79 | Hydroxylation of GHQ | (Z)-3′′-OH-GHQ synthesis |
The biosynthesis of dihydroechinofuran is tightly controlled by temporal gene expression patterns across the phenylpropanoid-shikonin pathway. Quantitative RT-PCR analyses in Arnebia euchroma cell cultures show that PAL transcripts (LePAL-1/2) peak at 48 hours after elicitation with methyl jasmonate (MeJA), coinciding with maximal PHBA accumulation [4]. This is followed by sequential induction of:
The staggered mRNA kinetics create a feed-forward cascade where early phenylpropanoid genes prime the pathway for later reactions specific to furan derivatives. Notably, AeHGO expression remains elevated for 24–48 hours longer than shikonin-specific genes (e.g., CYP82AR2), explaining the sustained production of shikonofurans like dihydroechinofuran during late culture stages [4]. Light exposure disrupts this cascade, downregulating PAL and AeHGO by >90% within 6 hours—a response mediated by phytochrome-interacting factors (PIFs) that bind to G-box elements in these genes’ promoters [4] [8].
Table 3: Temporal Expression Profile of Key Genes in Dihydroechinofuran Biosynthesis
Gene | Peak Expression (h post-elicitation) | Function | Regulatory Trigger |
---|---|---|---|
LePAL-1/2 | 48 | Phenylpropanoid entry point | MeJA, light deprivation |
AePGT | 60 | PHBA geranylation | PHBA accumulation |
AeCYP76B74 | 72 | (Z)-3′′-OH-GHQ synthesis | GHQ substrate availability |
AeHGO | 84 | Branching to shikonofurans | (Z)-3′′-OH-GHQ accumulation |
Metabolic engineering strategies for boosting dihydroechinofuran yields focus on manipulating branch point flux at (Z)-3′′-OH-GHQ:
Culture medium optimization further enhances engineered strains. The M9 production medium—devoid of NH₄⁺ and enriched with Cu²⁺ (0.25 mM)—synergizes with genetic modifications by suppressing competing phenylpropanoid pathways and activating PAL transcription [3] [8]. Combined LeERF-1 overexpression and M9 cultivation achieves sustained dihydroechinofuran titers of 78 mg/L in bioreactors, representing a 12-fold improvement over wild-type cultures [4].
Table 4: Metabolic Engineering Strategies for Dihydroechinofuran Enhancement
Approach | Genetic/Methodological Change | Effect on Dihydroechinofuran | Yield Achieved |
---|---|---|---|
Branch point control | AeHGO RNAi silencing | 92% reduction | 2.1 mg/g DW |
Precursor amplification | LePAL-2 + LePGT-1 co-expression | 2.8-fold increase | 42 mg/L |
Transcriptional regulation | LeERF-1 overexpression | 3.5-fold increase | 58 mg/L |
Combined engineering + M9 medium | LeERF-1 + M9 optimization | 12-fold increase | 78 mg/L |
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